1-Iodo-3-methanesulfonylpropane
CAS No.: 1339388-73-6
Cat. No.: VC3413865
Molecular Formula: C4H9IO2S
Molecular Weight: 248.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1339388-73-6 |
|---|---|
| Molecular Formula | C4H9IO2S |
| Molecular Weight | 248.08 g/mol |
| IUPAC Name | 1-iodo-3-methylsulfonylpropane |
| Standard InChI | InChI=1S/C4H9IO2S/c1-8(6,7)4-2-3-5/h2-4H2,1H3 |
| Standard InChI Key | IVFMJYBWFQMABO-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)CCCI |
| Canonical SMILES | CS(=O)(=O)CCCI |
Introduction
1-Iodo-3-methanesulfonylpropane is an organic compound with the molecular formula C₄H₉IO₂S and a molecular weight of approximately 248.08 g/mol . It features an iodine atom attached to a propane backbone, along with a methanesulfonyl group (-SO₂CH₃), which contributes to its reactivity and functionality. The compound is typically stored at room temperature under controlled conditions due to its reactive nature and potential hazards, including skin irritation and respiratory issues upon exposure .
Synthesis and Applications
Several synthetic routes can be employed to produce 1-iodo-3-methanesulfonylpropane. The compound is used in research, particularly for interaction studies involving nucleophiles, which help in understanding its reactivity patterns and predicting its behavior in synthetic pathways. While there is no documented use in biological systems, its reactivity makes it a valuable tool in organic synthesis.
Hazard and Safety Considerations
1-Iodo-3-methanesulfonylpropane is classified as a hazardous substance due to its potential to cause skin irritation and respiratory issues. It is labeled with hazard statements such as H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Proper handling and storage under controlled conditions are essential to mitigate these risks.
Comparison with Similar Compounds
1-Iodo-3-methanesulfonylpropane shares structural similarities with other compounds like iodomethane, 1-bromo-3-methanesulfonylpropane, and 1-chloro-3-methanesulfonylpropane. These compounds differ primarily in their leaving groups, which affect their reactivity. For example, iodine is more reactive than bromine or chlorine, making 1-iodo-3-methanesulfonylpropane more reactive than its bromo or chloro counterparts.
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| Iodomethane | CH₃I | Simple methyl iodide used for methylation |
| 1-Bromo-3-methanesulfonylpropane | C₄H₉BrO₂S | Bromine instead of iodine; generally less reactive |
| 1-Chloro-3-methanesulfonylpropane | C₄H₉ClO₂S | Chlorine as leaving group; lower reactivity than iodide |
| 1-Iodo-2-propanol | C₃H₇IO | Iodinated alcohol; different functional group location |
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